N-(2-Hydroxyethyl)butyramide

Description

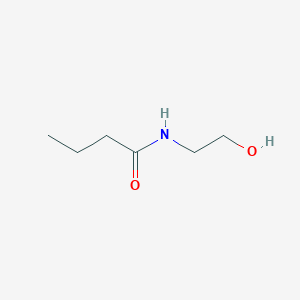

N-(2-Hydroxyethyl)butyramide is a secondary amide derivative of butyric acid, characterized by a hydroxyethyl group attached to the nitrogen atom. Synthesized via column chromatography (CH₂Cl₂:AcOEt 1:1), it is obtained as a brown oil with a 90% yield . Key spectroscopic data include:

- ¹H NMR (300 MHz, CDCl₃): δ 6.72 (br. s, 1H), 4.11 (br. s, 1H), 3.71 (t, J = 5.7 Hz, 2H), 3.41 (m, 2H), 2.21 (t, J = 7.3 Hz, 2H), 1.67 (m, 2H), 0.94 (t, J = 7.3 Hz, 3H).

- ¹³C NMR (75 MHz, CDCl₃): δ 174.5, 62.4, 42.6, 38.7, 19.5, 13.7 .

The hydroxyethyl moiety enhances solubility in polar solvents, distinguishing it from alkyl-substituted analogues.

Properties

IUPAC Name |

N-(2-hydroxyethyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-2-3-6(9)7-4-5-8/h8H,2-5H2,1H3,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHVMTQUUANYQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80946033 | |

| Record name | N-(2-Hydroxyethyl)butanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80946033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23363-91-9 | |

| Record name | N-(2-Hydroxyethyl)butanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23363-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC74519 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Hydroxyethyl)butanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80946033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Amidation Using Butyric Acid and 2-Aminoethanol

- Procedure: Equimolar amounts of butyric acid and 2-aminoethanol are heated under inert atmosphere (e.g., nitrogen) to promote direct amidation.

- Conditions: Typically, heating at elevated temperatures (around 120 °C) for 24 hours without solvent or with minimal solvent.

- Catalysts/Additives: Use of coupling agents such as 1,2,3-benzotriazole improves reaction efficiency.

- Yield: High yields reported, up to 97% under optimized conditions.

- References: Nguyen et al. (2014) demonstrated this method with neat reaction conditions and inert atmosphere, achieving high purity and yield.

Amidation Using Butyryl Chloride and 2-Aminoethanol

- Procedure: Butyryl chloride is reacted with 2-aminoethanol in anhydrous conditions.

- Conditions: The reaction is typically performed in dry dichloromethane or ethyl acetate at low temperatures (0 °C to room temperature) to control reactivity.

- Work-up: The product is purified by column chromatography using a dichloromethane:ethyl acetate (1:1) solvent system.

- Yield: Approximately 90% yield of a brown oil product.

- Analytical Data: ¹H NMR (300 MHz, CDCl₃) shows characteristic peaks at δ 6.72 (broad singlet, NH), 4.11 (broad singlet, OH), 3.71 (triplet, CH₂OH), 3.41 (multiplet, CH₂NH), 2.21 (triplet, CH₂ adjacent to carbonyl), 1.67 (multiplet, methylene), and 0.94 (triplet, terminal methyl).

Carbodiimide-Mediated Coupling

A refined synthetic approach involves carbodiimide-mediated coupling, commonly used for amide bond formation in organic synthesis.

- Reagents: N,N'-Diisopropylcarbodiimide (DIC) as coupling agent, 4-(dimethylamino)pyridinium 4-toluene sulfonate (DPTS) as catalyst.

- Solvent: Anhydrous dichloromethane (CH₂Cl₂).

- Procedure: Equimolar amounts of 2-aminoethanol and butyric acid or diacid derivatives are mixed in CH₂Cl₂ with DPTS, cooled to 0 °C, then DIC is added dropwise. The reaction mixture is stirred at room temperature for 24–48 hours.

- Advantages: This method allows mild conditions, high selectivity, and compatibility with sensitive functional groups.

- Purification: Removal of urea byproducts by filtration, followed by dialysis or precipitation depending on product solubility.

- Yield: High molecular weight polyesters bearing N-substituted diol monomers have been synthesized with yields exceeding 90%, indicating efficient amidation steps.

Summary Table of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Yield (%) | Purification Method | Key Analytical Data (¹H NMR, CDCl₃) |

|---|---|---|---|---|---|

| Direct Amidation (Neat) | Butyric acid + 2-aminoethanol | 120 °C, 24 h, inert atmosphere | 97 | None or recrystallization | NH (broad), OH (broad), CH₂OH (triplet), CH₂NH (multiplet) |

| Acid Chloride Method | Butyryl chloride + 2-aminoethanol | 0 °C to RT, CH₂Cl₂ solvent | 90 | Column chromatography (CH₂Cl₂:AcOEt 1:1) | δ 6.72 (NH), 4.11 (OH), 3.71 (CH₂OH), 3.41 (CH₂NH), 2.21 (CH₂CO) |

| Carbodiimide-Mediated Coupling | Butyric acid + 2-aminoethanol + DIC + DPTS | 0 °C to RT, CH₂Cl₂, 24–48 h | >90 | Filtration + dialysis or precipitation | Consistent with amide formation, high purity confirmed by NMR |

Analytical Characterization

- ¹H NMR Spectroscopy: Confirms amide NH proton typically as a broad singlet (~6.7 ppm), hydroxyethyl protons (3.4–3.7 ppm), and aliphatic chain protons.

- ¹³C NMR Spectroscopy: Carbonyl carbon resonance near 174 ppm; carbons of hydroxyethyl and butyl chains appear between 13–62 ppm.

- Infrared (IR) Spectroscopy: Characteristic amide C=O stretch near 1700 cm⁻¹ and broad O–H stretch around 3390 cm⁻¹.

- Mass Spectrometry: Confirms molecular weight of 131.17 g/mol.

- Purity: Achieved through chromatographic techniques or recrystallization depending on method.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)butyramide undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of carboxylic acids.

Reduction: This reaction can produce primary amines.

Substitution: This reaction can result in the formation of different amides[][1].

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include alkyl halides and acyl chlorides[][1].

Major Products

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various amides[][1].

Scientific Research Applications

N-(2-Hydroxyethyl)butyramide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis.

Biology: Employed in the study of enzyme interactions and protein folding.

Medicine: Investigated for its potential use in drug delivery systems.

Industry:Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)butyramide involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins and enzymes, thereby affecting their activity. The pathways involved include modulation of enzyme activity and alteration of protein folding dynamics .

Comparison with Similar Compounds

Comparison with Structural Analogues

Alkyl-Substituted Butyramides

a. n-Butyramide vs. Isobutyramide

- Biological Activity: n-Butyramide (straight-chain) inhibits erythroleukemia cell proliferation more effectively than isobutyramide (branched-chain) (5 mM vs. weaker inhibition). Histone Deacetylase (HDAC) Inhibition: Both are weaker HDAC inhibitors compared to phenylbutyrate or 3-bromopropionate, suggesting structural bulkiness reduces enzyme affinity .

b. N-(2-Ethylhexyl)-3-hydroxybutanamide (Butoctamide)

Aromatic and Heterocyclic Derivatives

a. N-(4-Methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)butyramide (Para-methoxybutyryl fentanyl)

- Structure: Aryl and piperidine substituents confer opioid receptor affinity.

- Regulatory Status: Subject to legislative control due to its pharmacological potency .

b. 2-(Dimethylamino)-N-(indan-1-yl)butyramide

N,N-Dialkyl Substituted Analogues

a. N,N-Dimethylbutyramide

Key Findings and Mechanistic Insights

Structure-Activity Relationships (SAR):

- Polar Substituents (e.g., hydroxyethyl): Enhance solubility but may reduce HDAC inhibition compared to aryl analogues .

- Alkyl Chain Length: Longer chains (e.g., ethylhexyl in butoctamide) increase lipophilicity and bioavailability .

- Aromatic Groups: Derivatives like para-methoxybutyryl fentanyl exhibit high receptor affinity but pose regulatory challenges .

Enzymatic Interactions:

Comparative Data Table

Biological Activity

N-(2-Hydroxyethyl)butyramide, a derivative of butyramide, has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its synthesis, biological effects, and relevant case studies.

- Molecular Formula: C₆H₁₃NO₃

- Molecular Weight: 147.1723 g/mol

- CAS Registry Number: 66857-17-8

- IUPAC Name: 4-hydroxy-N-(2-hydroxyethyl)butanamide

The compound features a hydroxyl group and an amide functional group, contributing to its biological activity.

Synthesis and Anticonvulsant Activity

A study published in 2009 synthesized a series of N-(2-hydroxyethyl)amide derivatives, including this compound. The anticonvulsant activity was evaluated using the maximal electroshock (MES) test. Notably, some derivatives exhibited significant anticonvulsant properties with lower toxicity compared to traditional antiepileptic drugs like valproate.

Key Findings:

- Anticonvulsant Efficacy:

- Compounds showed median effective doses (ED50) ranging from 20.5 to 23.3 mg/kg.

- Protective index (PI) values were significantly higher than that of valproate (PI = 1.6), indicating a favorable therapeutic window for certain derivatives.

| Compound | ED50 (mg/kg) | TD50 (mg/kg) | PI |

|---|---|---|---|

| N-(2-hydroxyethyl)decanamide | 22.0 | 599.8 | 27.5 |

| N-(2-hydroxyethyl)palmitamide | 23.3 | >1000 | >42.9 |

| N-(2-hydroxyethyl)stearamide | 20.5 | >1000 | >48.8 |

This data suggests that this compound and its derivatives may serve as promising candidates for further development in anticonvulsant therapies .

The anticonvulsant activity is hypothesized to involve modulation of neurotransmitter systems, particularly GABAergic pathways, which are critical in controlling neuronal excitability. The structural characteristics of this compound may enhance its interaction with GABA receptors, although further studies are needed to elucidate the precise mechanisms.

Case Studies and Research Findings

- Neurotoxicity Assessment:

- Comparative Studies:

-

Pharmacological Implications:

- The findings support the hypothesis that structurally modified amides can yield compounds with enhanced bioactivity and reduced toxicity profiles, paving the way for novel therapeutic agents in treating epilepsy and possibly other neurological disorders.

Q & A

Q. What are the standard protocols for synthesizing N-(2-Hydroxyethyl)butyramide in laboratory settings?

Synthesis typically involves condensation reactions between hydroxyethylamine and butyric acid derivatives. For example, a 61% yield was achieved via amidation under controlled conditions, with characterization using IR spectroscopy (e.g., absorption bands at 3391 cm⁻¹ for -OH and 1700 cm⁻¹ for amide C=O) . Ensure anhydrous conditions and stoichiometric control to minimize side reactions.

Q. How should researchers ensure safe handling and storage of this compound in academic laboratories?

Follow OSHA guidelines: use personal protective equipment (PPE), avoid skin/eye contact (S24/25), and store in a cool, dry environment away from oxidizers. Safety Data Sheets (SDS) recommend labeling with GHS05 (corrosive) and GHS08 (health hazard) symbols .

Q. What spectroscopic techniques are recommended for characterizing the purity and structure of this compound?

Use a combination of IR spectroscopy (to confirm functional groups), NMR (¹H/¹³C for structural elucidation), and mass spectrometry (exact mass: 246.173 g/mol for related analogs). Polarimetry ([α]²⁵D = +2.7) can verify chiral purity in enantiomeric forms .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in the reported biological activity of this compound derivatives?

Conduct dose-response assays with standardized controls (e.g., DPPH for antioxidant studies) and validate results using orthogonal methods (e.g., HPLC for purity checks). Statistical tools like ANOVA or regression analysis can identify confounding variables (e.g., solvent effects in kinetic assays) .

Q. How can researchers optimize hydrolysis kinetic studies of this compound using serine hydrolases?

Use immobilized enzymes (e.g., CALB) in biphasic systems with DMSO (≤5% v/v) to enhance substrate solubility. Monitor reactions via UV-Vis spectroscopy (e.g., nitrophenol release at 405 nm for N-(4-nitrophenyl)-butyramide analogs) and apply Michaelis-Menten kinetics to derive and .

Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?

Perform molecular docking (AutoDock/Vina) with homology-modeled enzymes (e.g., serine hydrolases) and validate using MD simulations (AMBER/GROMACS). Evaluate electrostatic potential surfaces to identify binding hotspots .

Q. How should researchers design experiments to assess the pharmacological potential of this compound?

Prioritize in vitro assays (e.g., enzyme inhibition, cytotoxicity via MTT) before advancing to in vivo models. Use structure-activity relationship (SAR) studies by modifying the hydroxyethyl or butyramide moieties. Reference analogs like N-benzhydryl derivatives for activity benchmarks .

Data Analysis & Reporting

Q. What statistical approaches are critical for analyzing enzymatic activity data involving this compound?

Apply non-linear regression (GraphPad Prism) for kinetic parameter estimation. Report values and confidence intervals. Use Tukey’s post-hoc test for multi-group comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.